![molecular formula C12H18SSi B14182145 Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-51-8](/img/structure/B14182145.png)
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups, a phenylethenyl group, and a methylsulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows:
Trimethylsilyl chloride+Phenylethenyl derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler silanes or hydrocarbons.
Scientific Research Applications
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the study of biological systems, especially in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom, bonded to three methyl groups, provides stability, while the phenylethenyl and methylsulfanyl groups offer sites for chemical reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing pathways involved in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylethenyl and methylsulfanyl groups.
Trimethyl(methylsulfanyl)silane: Similar in structure but without the phenylethenyl group.
Uniqueness
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is unique due to the combination of the phenylethenyl and methylsulfanyl groups, which impart distinct reactivity and properties. This makes it valuable in specific applications where such functional groups are required.
Properties
CAS No. |
833460-51-8 |
|---|---|
Molecular Formula |
C12H18SSi |
Molecular Weight |
222.42 g/mol |
IUPAC Name |
trimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-13-12(14(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
PAFNLUYXWKVGSI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


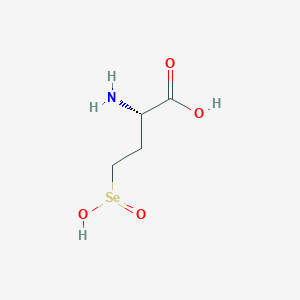
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
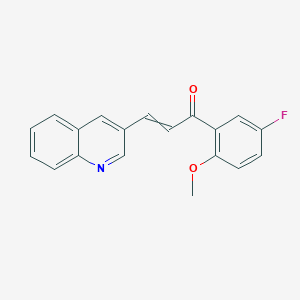
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
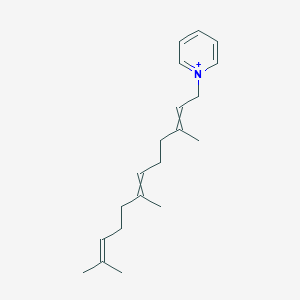
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
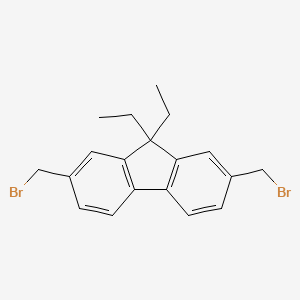
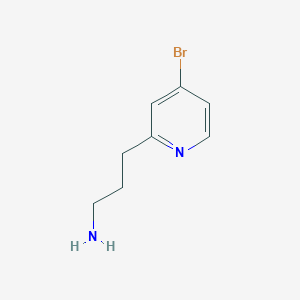
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

